Benzoic acid, 3,5-disulfo-, disodium salt

Vue d'ensemble

Description

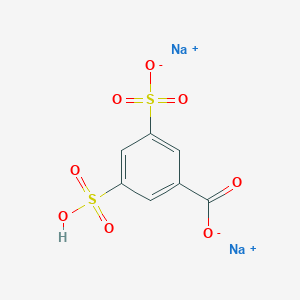

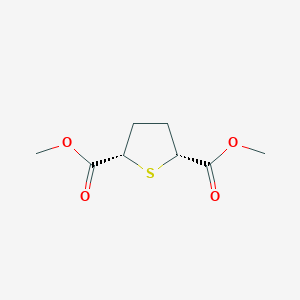

Benzoic acid, 3,5-disulfo-, disodium salt, also known as Disodium hydrogen 3,5-disulphonatobenzoate, is a chemical compound with the molecular formula C7H4Na2O8S2 . It has a molecular weight of 326.2 g/mol . The IUPAC name for this compound is disodium;5-carboxybenzene-1,3-disulfonate .

Molecular Structure Analysis

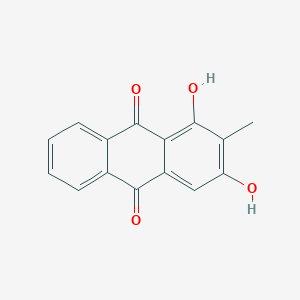

The molecular structure of Benzoic acid, 3,5-disulfo-, disodium salt can be represented by the InChI string:InChI=1S/C7H6O8S2.2Na/c8-7(9)4-1-5(16(10,11)12)3-6(2-4)17(13,14)15;;/h1-3H,(H,8,9)(H,10,11,12)(H,13,14,15);;/q;2*+1/p-2 . The Canonical SMILES representation is C1=C(C=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)O.[Na+].[Na+] . Physical And Chemical Properties Analysis

The computed properties of Benzoic acid, 3,5-disulfo-, disodium salt include a molecular weight of 326.2 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 3 . The exact mass is 327.92994806 g/mol, and the monoisotopic mass is also 327.92994806 g/mol . The topological polar surface area is 163 Ų .Applications De Recherche Scientifique

1. Corrosion Inhibition

- Application Summary: Benzoic acid derivatives are used as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .

- Methods of Application: The inhibition efficiency of benzoic acid and its derivatives was evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .

- Results: The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .

2. Raman Spectroscopic Overview

- Application Summary: Benzoic acid derivatives display diverse physical properties depending upon the nature and position of the functional groups .

- Methods of Application: The presence of non-bonded interactions that come into play because of various functional groups in these materials is discussed with the help of density functional theory calculations and Raman spectroscopic studies at ambient conditions and slightly elevated pressures .

- Results: The study provides an understanding of the influence of weak, non-bonded interactions in benzoic acid derivatives .

3. Biopharmaceutical Optimization

- Application Summary: Derivatives of benzoic acid, such as 3,5-dinitrobenzoic acid (DNBA), have been used in the synthesis of mixed-ligand metal complexes and organic salts to enhance water solubility and antimicrobial activity .

- Methods of Application: Monoethanolamine (MEA) is used as the complexing agent. The structures of the synthesized compounds are characterized by element analysis, FTIR, and X-ray crystallography .

- Results: The water solubility of the copper mixed-ligand complex and organic salt increased about four and eight times, respectively, with simultaneous enhancement of bioactivity .

4. Radical Decarboxylation

- Application Summary: Benzoic acid derivatives can undergo radical decarboxylation to afford synthetically useful aryl radicals .

- Methods of Application: Aliphatic acids activated through this pathway have been used successfully for radical addition reactions, carbometalation, and radical crossover .

- Results: This process can proceed at activation barriers of about 8–9 kcal/mol .

5. Synthesis of Mixed-ligand Metal Complexes

- Application Summary: Derivatives of benzoic acid, such as 3,5-dinitrobenzoic acid (DNBA), have been used in the synthesis of mixed-ligand metal complexes for biopharmaceutical optimization .

- Methods of Application: Monoethanolamine (MEA) is selected as the complexing agent. The structures of the synthesized compounds are characterized by element analysis, FTIR, and X-ray crystallography .

- Results: The water solubility of the copper mixed-ligand complex is increased about four times with simultaneous enhancement of the bioactivity .

6. Decarboxylative Hydroxylation

- Application Summary: Benzoic acid derivatives can undergo decarboxylative hydroxylation to afford synthetically useful aryl radicals .

- Methods of Application: Aliphatic acids activated through this pathway have been used successfully for radical addition reactions, carbometalation, and radical crossover .

- Results: This process can proceed at activation barriers of about 8–9 kcal/mol .

Propriétés

IUPAC Name |

disodium;5-carboxybenzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O8S2.2Na/c8-7(9)4-1-5(16(10,11)12)3-6(2-4)17(13,14)15;;/h1-3H,(H,8,9)(H,10,11,12)(H,13,14,15);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBDBWXOBUXRIC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066454 | |

| Record name | Benzoic acid, 3,5-disulfo-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 3,5-disulfo-, disodium salt | |

CAS RN |

19089-55-5, 83929-52-6 | |

| Record name | Benzoic acid, 3,5-disulfo-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019089555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium dihydrogen 3,5-disulphonatobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083929526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-disulfo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,5-disulfo-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium hydrogen 3,5-disulphonatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium dihydrogen 3,5-disulphonatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)